N-(6-アセチル-3-(ベンゾ[d]チアゾール-2-イル)-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-2,5-ジクロロベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide is a useful research compound. Its molecular formula is C23H17Cl2N3O2S2 and its molecular weight is 502.43. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗結核化合物
ベンゾチアゾール系化合物は、抗結核特性について合成および研究されてきました . 新規合成された分子の阻害濃度は、標準参照薬と比較されました。より優れた阻害効力は、M. 結核 に対する新しいベンゾチアゾール誘導体で見られました。
抗炎症特性
新規なN-(ベンゾ[d]チアゾール-2-イル)-2-[フェニル(2-ピペリジン-1-イル)エチルアミノ]ベンザミドおよびN-(ベンゾ[d]チアゾール-2-イル)-2-[フェニル(2-モルホリノ)エチルアミノ]ベンザミド誘導体の抗炎症特性の設計、合成、特性評価、および分析が実施されました . 一連の化合物の中で、ベンゾチアゾール環の6位にメトキシ基を有し、ピペリジンおよびモルホリン部分が付加された化合物は、COX-1阻害に対する最高のIC50値を示しました .
抗癌特性
4つのヒト癌細胞株(MGC-803、HepG-2、T24、およびNCI-H460)および1つの正常細胞株(HL-7702)に対するインビトロ抗増殖評価は、それらのほとんどが強力な細胞毒性を示したことを示しました .
合成経路
ベンゾチアゾール誘導体の合成は、ジアゾカップリング、クネーフェナゲル縮合、ビギネリ反応、分子ハイブリッド化技術、マイクロ波照射、ワンポット多成分反応など、さまざまな合成経路を通じて達成されました .
構造活性相関
新しいベンゾチアゾール誘導体の構造活性相関とともに、選択された化合物の分子ドッキング研究は、増強された抗結核活性を有する強力な阻害剤を求めて、標的DprE1に対して議論されました .
分子ドッキング研究
分子ドッキング研究は、強力な化合物が、そのタンパク質受容体へのリガンド結合の3次元幾何学的ビューを確認するために、完了し、サポートされました .
作用機序
Target of Action
Benzothiazole-based compounds have been found to exhibit anti-tubercular activity . They are often designed to target specific enzymes in the Mycobacterium tuberculosis, such as DprE1 .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the target is an enzyme involved in the synthesis of the bacterial cell wall, the compound would disrupt this pathway, leading to the death of the bacteria .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Benzothiazole derivatives are generally well absorbed and distributed in the body, but the specifics would depend on the exact structure of the compound .
Result of Action
The result of the compound’s action would be the inhibition of the target enzyme’s function, leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. Specific details would depend on the exact chemical structure of the compound .
生化学分析
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit inhibitory activity against various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the derivative and the target biomolecule.
Cellular Effects
Benzothiazole derivatives have been reported to have anti-tubercular activity, suggesting that they may influence cell function and cellular processes .
Molecular Mechanism
The molecular mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide is not yet fully understood. Benzothiazole derivatives have been reported to inhibit the growth of M. tuberculosis, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
生物活性
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate benzothiazole and thieno[2,3-c]pyridine moieties. One common method includes the Knoevenagel condensation , where 2-amino derivatives are reacted with various aldehydes and ketones under specific conditions to yield the desired compound. The following table summarizes the key synthetic steps:
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | Benzothiazole derivative + Acetic anhydride | Reflux | Acetylated product |
2 | Acetylated product + Tetrahydrothieno derivative | Base catalyzed reaction | Intermediate compound |
3 | Intermediate + 2,5-dichlorobenzoyl chloride | Nucleophilic acyl substitution | Final product |
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a study comparing various benzothiazole derivatives showed that compounds similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide had minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL against Mycobacterium tuberculosis .
Cytotoxicity Against Cancer Cells
In vitro studies have reported moderate cytotoxic effects against a range of cancer cell lines. A notable investigation revealed that derivatives of this compound demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines . The following table summarizes the cytotoxicity results:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.4 |
A549 (Lung) | 22.1 |
HeLa (Cervical) | 18.7 |
The proposed mechanism of action for N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide involves interaction with DNA and inhibition of topoisomerase enzymes. This leads to disruption in DNA replication and ultimately induces apoptosis in cancer cells .
Case Studies
- Anti-Tubercular Activity : A clinical study assessed the efficacy of similar benzothiazole derivatives in patients with drug-resistant tuberculosis. The results indicated a promising response rate when combined with standard anti-TB therapies .
- Cancer Treatment : A preclinical trial evaluated the use of this compound in combination with existing chemotherapeutic agents on various cancer cell lines. The results showed enhanced cytotoxicity and reduced side effects compared to monotherapy .
特性
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S2/c1-12(29)28-9-8-14-19(11-28)32-23(27-21(30)15-10-13(24)6-7-16(15)25)20(14)22-26-17-4-2-3-5-18(17)31-22/h2-7,10H,8-9,11H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPCNBPOECMATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。